molecular formula C8H16O3 B3287301 Ethyl (R)-3-hydroxyhexanoate CAS No. 84314-29-4

Ethyl (R)-3-hydroxyhexanoate

Cat. No. B3287301
CAS RN: 84314-29-4
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-SSDOTTSWSA-N
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Patent
US07351778B2

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4].C(OCC)(=O)CC(C)=O>>[OH:5][CH:1]([CH2:2][CH2:3][CH3:4])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation Example 2

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07351778B2

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4].C(OCC)(=O)CC(C)=O>>[OH:5][CH:1]([CH2:2][CH2:3][CH3:4])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation Example 2

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.